Product packaging for 2-[(1-Methylcyclopentyl)oxy]acetic acid(Cat. No.:CAS No. 1378844-19-9)

2-[(1-Methylcyclopentyl)oxy]acetic acid

Cat. No.: B2552300
CAS No.: 1378844-19-9
M. Wt: 158.197
InChI Key: PPWLIAZTSQSCIY-UHFFFAOYSA-N
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Description

2-[(1-Methylcyclopentyl)oxy]acetic acid ( 1378844-19-9) is an organic compound with a molecular formula of C 8 H 14 O 3 and a molecular weight of 158.20 g/mol . Its structure features a carboxylic acid functional group linked via an ether bridge to a 1-methylcyclopentyl ring, a configuration that may influence its steric and electronic properties, making it a valuable intermediate in synthetic organic chemistry . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules, potentially for applications in medicinal chemistry and materials science. Its structure, represented by the SMILES notation CC1(CCCC1)OCC(=O)O, provides a framework for further derivatization and study . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate laboratory safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B2552300 2-[(1-Methylcyclopentyl)oxy]acetic acid CAS No. 1378844-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylcyclopentyl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(4-2-3-5-8)11-6-7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWLIAZTSQSCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 1 Methylcyclopentyl Oxy Acetic Acid

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. oregonstate.edu For 2-[(1-methylcyclopentyl)oxy]acetic acid, the primary disconnections are made at the most strategic bonds, which are typically the heteroatom linkages. amazonaws.com

The most logical disconnection is at the ether C-O bond. This disconnection breaks the molecule into two key synthons: a 1-methylcyclopentyl cation or its equivalent, and an oxyacetic acid anion.

Disconnection 1 (C-O Ether Bond): This is the most common and logical disconnection for an ether. amazonaws.com It leads to two precursor molecules: 1-methylcyclopentanol (B105226) and a haloacetic acid derivative (like chloroacetic acid) or another two-carbon electrophile. This approach aligns with well-established ether synthesis protocols.

Disconnection 2 (O-C Acetic Acid Bond): While chemically possible, this disconnection is less synthetically practical. It would involve the formation of an oxygen-carbon bond between the 1-methylcyclopentyl alkoxide and a carboxymethyl synthon.

Following the first disconnection, the synthesis can be visualized as a two-step process: first, the synthesis of the 1-methylcyclopentanol precursor, and second, the coupling of this alcohol with a two-carbon acid moiety via an etherification reaction. This forward-thinking approach, derived from the retrosynthetic analysis, forms the basis for the synthetic strategies discussed below.

Approaches to Constructing the 1-Methylcyclopentanol Precursor

The tertiary alcohol, 1-methylcyclopentanol, is a critical intermediate in the synthesis of the target compound. guidechem.comcymitquimica.com Several reliable methods exist for its preparation, primarily involving the manipulation of a cyclopentanone (B42830) core.

Key synthetic routes to 1-methylcyclopentanol include:

Grignard Reaction: This is a classic and highly effective method for forming carbon-carbon bonds and synthesizing tertiary alcohols. The reaction involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon of cyclopentanone. smolecule.comgoogle.com The subsequent acidic workup protonates the resulting alkoxide to yield 1-methylcyclopentanol. This method is often favored for its high yield and reliability. google.com

Hydration of 1-Methylcyclopentene (B36725): The acid-catalyzed hydration of an alkene is another viable route. In this method, 1-methylcyclopentene is treated with water in the presence of an acid catalyst, such as Amberlyst 15. smolecule.comchemicalbook.com The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, yielding the desired tertiary alcohol.

Reduction of a Ketone Precursor: While less direct, one could envision a pathway starting from a different ketone. However, the most straightforward ketone reduction to form an alcohol would start with 1-methylcyclopentanone, which is not the desired product. Therefore, this method is less applicable for this specific target compared to the Grignard reaction. smolecule.com

Synthetic MethodPrecursorsKey ReagentsAdvantagesReference
Grignard ReactionCyclopentanone, Methyl HalideMagnesium (Mg), Acid (for workup)High yield, excellent for C-C bond formation smolecule.com, google.com
Alkene Hydration1-MethylcyclopenteneWater, Acid Catalyst (e.g., Amberlyst 15)Direct addition, follows Markovnikov's rule smolecule.com, chemicalbook.com

Etherification Protocols for the Cyclopentyl-Oxygen Bond Formation

The formation of the ether linkage, specifically to a sterically hindered tertiary carbon, is the most challenging step in the synthesis. Traditional methods must be carefully selected to avoid competing side reactions, primarily elimination.

Williamson Ether Synthesis: This is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism. wikipedia.orgbyjus.com For the synthesis of this compound, the ideal strategy involves deprotonating 1-methylcyclopentanol with a strong base (like sodium hydride, NaH) to form the tertiary alkoxide. libretexts.org This nucleophilic alkoxide then attacks a primary alkyl halide, such as ethyl chloroacetate (B1199739). The reaction must use a primary halide because tertiary alkyl halides would lead almost exclusively to elimination products (E2 reaction) when treated with a strong base like an alkoxide. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of the ester yields the target carboxylic acid.

Acid-Catalyzed Etherification (Sₙ1 Pathway): An alternative involves the reaction of the tertiary alcohol under acidic conditions. youtube.com The acid protonates the hydroxyl group of 1-methylcyclopentanol, which then leaves as a water molecule to form a stable tertiary carbocation. masterorganicchemistry.commasterorganicchemistry.com This carbocation can then be trapped by a nucleophilic alcohol. However, using acetic acid directly as the nucleophile is problematic. A more feasible approach would be to use a protected form or an alcohol that can be later oxidized to the carboxylic acid. This method is generally less selective than the Williamson synthesis and can also lead to elimination byproducts. masterorganicchemistry.com

Carboxylic Acid Functionalization in the Acetic Acid Moiety

The introduction of the carboxylic acid group is typically achieved in the final step of the synthesis to avoid potential side reactions with the acidic proton.

Ester Hydrolysis: The most common and efficient method involves using an ester of a haloacetic acid (e.g., ethyl chloroacetate or methyl chloroacetate) in the Williamson ether synthesis. The resulting ether-ester intermediate is then hydrolyzed to the carboxylic acid. This hydrolysis is typically carried out under basic conditions (using NaOH or KOH) followed by an acidic workup to protonate the carboxylate salt.

Nitrile Hydrolysis: An alternative route involves using chloroacetonitrile (B46850) as the electrophile in the etherification step. The resulting nitrile-ether compound can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions. This method provides a viable alternative to the ester route.

Grignard Carboxylation: A more complex, multi-step approach could involve creating a Grignard reagent from a suitable precursor and reacting it with carbon dioxide (CO₂). For instance, a related synthesis of 1-hydroxymethyl cyclopropyl (B3062369) acetic acid utilizes this method, where a Grignard reagent is formed and then carboxylated. google.com While not directly applicable as a primary route here, it demonstrates a fundamental method for carboxylic acid synthesis.

Catalytic Methodologies in the Synthesis of this compound and Analogues

Modern synthetic chemistry often employs catalysts to improve reaction efficiency, yield, and selectivity, especially in challenging transformations like the etherification of tertiary alcohols.

Phase-Transfer Catalysis (PTC): In industrial-scale Williamson ether synthesis, phase-transfer catalysts are often used. byjus.com These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transport of the alkoxide from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs. This can improve reaction rates and avoid the need for strictly anhydrous conditions.

Lewis Acid Catalysis: Recent research has shown that Lewis acids can effectively catalyze etherification reactions. For example, iron(III) triflate (Fe(OTf)₃) has been used as an inexpensive and environmentally benign catalyst for the direct etherification of alcohols, including secondary alcohols. nih.govacs.org Similarly, zinc triflate (Zn(OTf)₂) has been reported to catalyze the coupling of alcohols with tertiary alkyl bromides. organic-chemistry.org These methods could offer a more advanced and efficient alternative to traditional stoichiometric approaches for synthesizing the target molecule or its analogues.

Catalyst TypeReactionPotential AdvantagesReference
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts)Williamson Ether SynthesisImproves reaction rates, useful for large-scale synthesis byjus.com
Iron(III) Triflate (Fe(OTf)₃)Direct Etherification of AlcoholsEnvironmentally benign, efficient, suppresses side reactions nih.gov, acs.org
Zinc(II) Triflate (Zn(OTf)₂)Coupling of Alcohols with Alkyl HalidesEffective for sterically hindered tertiary alkyl ethers organic-chemistry.org

Stereochemical Considerations in Synthetic Pathways to the Chemical Compound

Stereochemistry is a critical aspect of chemical synthesis, as the spatial arrangement of atoms can significantly impact a molecule's properties. In the case of this compound, the carbon atom of the cyclopentane (B165970) ring attached to the oxygen (C1) is a quaternary carbon. It is bonded to a methyl group, an oxygen atom, and two methylene (B1212753) (-CH₂-) groups that are part of the cyclopentane ring. Since two of the groups attached to this carbon are identical portions of the ring, this carbon is not a stereocenter, and the molecule is achiral.

Therefore, no specific stereochemical considerations are required for the synthesis of the target molecule itself. However, if analogues with a substituted cyclopentyl ring were to be synthesized, creating a chiral center, the choice of reaction mechanism would become crucial:

Sₙ2 Reactions: If a chiral precursor were used in a Williamson ether synthesis (an Sₙ2 reaction), the reaction would proceed with an inversion of configuration at the chiral center. masterorganicchemistry.com

Sₙ1 Reactions: If the etherification were to proceed through an Sₙ1 mechanism involving a carbocation intermediate, any pre-existing stereochemistry at that center would be lost, resulting in a racemic mixture of products. masterorganicchemistry.com

Thus, while the synthesis of the title compound is stereochemically straightforward, the principles would be highly relevant for the synthesis of more complex, chiral analogues.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 1 Methylcyclopentyl Oxy Acetic Acid

Mechanistic Studies of Carboxylic Acid Group Transformations

The carboxylic acid moiety is the most reactive functional group in the molecule, readily undergoing transformations such as esterification, amidation, and reduction.

Esterification Kinetics and Equilibrium

Esterification of carboxylic acids is a reversible reaction, typically catalyzed by a strong acid. rdd.edu.iq The reaction of 2-[(1-Methylcyclopentyl)oxy]acetic acid with an alcohol, such as ethanol (B145695), proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. rdd.edu.iq The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the corresponding ester.

The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netresearchgate.net An increase in temperature generally increases the reaction rate constant. rdd.edu.iq The reaction is an equilibrium-limited process, and the final yield of the ester can be improved by using an excess of one reactant or by removing the water formed during the reaction. rdd.edu.iq

While specific kinetic data for this compound is not available, the kinetics of the well-studied esterification of acetic acid with ethanol can serve as a model. The table below illustrates typical kinetic parameters for such a reaction.

Table 1: Representative Kinetic Data for Acid-Catalyzed Esterification (Ethanol and Acetic Acid System). researchgate.netacs.org
Temperature (°C)Molar Ratio (Alcohol:Acid)Catalyst Conc. (wt%)Forward Rate Constant (k₁)Equilibrium Constant (K)
401:11.0Data not available~4.0
501:11.0Data not available~3.8
601:11.0Data not available~3.5
6010:1Data not availableData not availableData not available (Conversion ~80%) rdd.edu.iq

Amidation Pathways and Selectivity

The direct reaction of a carboxylic acid with an amine to form an amide is challenging because the acidic carboxylic acid and the basic amine readily form a stable, unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, direct amidation requires either high temperatures to drive off water or the use of coupling agents and catalysts. encyclopedia.pub

Catalytic methods have been developed to facilitate amidation under milder conditions. Boron-derived catalysts, such as boronic acids, are effective for the direct amidation of a wide range of carboxylic acids and amines. mdpi.comacs.org The mechanism is believed to involve the formation of an acyl-boron intermediate, which is more susceptible to nucleophilic attack by the amine. The only byproduct in these direct amidation reactions is water, which often needs to be removed to drive the reaction to completion. encyclopedia.pub Other reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), can also mediate the direct amidation of carboxylic acids with amines under relatively mild conditions. acs.orgorganic-chemistry.org

Table 2: Selected Catalytic Systems for Direct Amidation of Carboxylic Acids.
Catalyst/ReagentTypical ConditionsKey FeaturesReference
Boric Acid / Boronic AcidsToluene, reflux, water removalEffective for a range of substrates. mdpi.com
Trichlorotriazine (TCT)Sub-stoichiometric amountsActivates the carboxylic acid. encyclopedia.pub
B(OCH₂CF₃)₃MeCN, 80°COperationally simple, tolerates various functional groups. acs.org
Thermal (no catalyst)High temperature (>160°C)Requires harsh conditions, water removal is critical. encyclopedia.pub

Reduction Chemistries

Carboxylic acids are resistant to reduction by mild reducing agents. Strong reducing agents are required to convert them to primary alcohols. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that readily reduces carboxylic acids to the corresponding primary alcohols. harvard.educhemistrysteps.com The reaction proceeds in several steps. First, the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt. Further hydride addition to the carboxylate, facilitated by coordination with aluminum, leads to a tetrahedral intermediate which then collapses to form an aldehyde. chemistrysteps.com The aldehyde intermediate is immediately reduced further to the primary alcohol, as aldehydes are more reactive than carboxylic acids towards LiAlH₄. chemguide.co.ukchemistrysteps.com

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. harvard.edu It offers better selectivity than LiAlH₄, as it can reduce carboxylic acids in the presence of other functional groups like esters. harvard.eduresearchgate.net In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids due to the deactivation of the carbonyl group by the formation of the carboxylate anion. chemistrysteps.comlibretexts.org

Table 3: Comparison of Reducing Agents for Carboxylic Acids.
Reducing AgentReactivitySelectivityProductReference
Lithium aluminum hydride (LiAlH₄)Very highLow (reduces many functional groups)Primary alcohol chemguide.co.ukchemistrysteps.com
Borane (BH₃·THF)HighGood (selective for carboxylic acids over esters)Primary alcohol harvard.edu
Sodium borohydride (NaBH₄)Very low / IneffectiveN/ANo reaction chemistrysteps.com

Investigation of Ether Linkage Stability and Cleavage Reactions

Ethers are generally characterized by their high chemical stability and are relatively unreactive, making them good solvents for many organic reactions. wikipedia.orgstackexchange.com The ether linkage in this compound is stable under neutral and basic conditions. quora.com However, it can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org

The cleavage mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orglibretexts.org For this compound, the ether oxygen is bonded to a primary carbon (from the acetic acid moiety) and a tertiary carbon (from the 1-methylcyclopentyl group). In the presence of a strong acid, the ether oxygen is first protonated to form a good leaving group (an alcohol). Cleavage at the tertiary carbon-oxygen bond is favored and will proceed through an Sₙ1 mechanism due to the ability to form a relatively stable tertiary carbocation (the 1-methylcyclopentyl cation). wikipedia.orglibretexts.org The halide ion then acts as a nucleophile, attacking the carbocation to form 1-halo-1-methylcyclopentane. The other product would be glycolic acid.

Reactivity of the Cyclopentyl Ring under Various Chemical Conditions

The 1-methylcyclopentyl group is a saturated carbocyclic ring. Saturated alkanes and cycloalkanes are generally the least reactive class of organic compounds. quora.com The C-C and C-H single bonds are strong and nonpolar, making them resistant to attack by most acids, bases, and nucleophiles under normal conditions.

The cyclopentyl ring in this compound is expected to be largely inert to the chemical conditions that would transform the carboxylic acid group. However, under forcing conditions, such as in the presence of strong oxidizing agents or under UV light with halogens, the C-H bonds on the ring could undergo free-radical substitution reactions. Ring contraction and ring-opening reactions are also known for carbocyclic systems but typically require specific functionalization or the use of potent reagents not commonly employed in transformations of carboxylic acids or ethers. researchgate.net

Oxidative and Reductive Transformations of the Overall Skeleton

Oxidative Transformations: The saturated cyclopentyl ring and the ether linkage are resistant to mild oxidizing agents. Strong oxidation would likely lead to non-selective degradation of the molecule. Specific enzymatic systems, such as certain peroxygenases, are known to catalyze the H₂O₂-dependent cleavage of ethers via a hydrogen abstraction and oxygen rebound mechanism, which could be a potential, albeit specialized, pathway for oxidation. nih.gov

Reductive Transformations: The primary site for reduction is the carboxylic acid, as detailed in section 3.1.3. The ether C-O bond and the C-C bonds of the cyclopentyl ring are not susceptible to reduction by common hydride reagents (LiAlH₄, BH₃) or catalytic hydrogenation under conditions used to reduce carboxylic acids. Cleavage of the ether via hydrogenolysis would require more drastic conditions, such as high-pressure hydrogenation with specific catalysts.

Acid-Base Properties and Proton Transfer Mechanisms

The acid-base characteristics of this compound are primarily defined by the presence of the carboxylic acid functional group (-COOH). This group acts as a Brønsted-Lowry acid, capable of donating a proton (H⁺). The acidity of this compound is significantly influenced by the electronic properties of the 2-[(1-methylcyclopentyl)oxy] substituent attached to the alpha-carbon.

The key acidic center in the molecule is the hydrogen atom of the hydroxyl group within the carboxyl moiety. The basic centers are the oxygen atoms of the carboxyl group and the ether linkage, both of which possess lone pairs of electrons and can act as proton acceptors in the presence of a strong acid.

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation. stackexchange.com The ether oxygen atom at the C-2 position exerts an electron-withdrawing inductive effect (-I effect) due to its high electronegativity. uochemists.comlibretexts.org This effect pulls electron density away from the carboxyl group, which in turn polarizes the O-H bond and stabilizes the negative charge of the resulting carboxylate anion. stackexchange.comlibretexts.org This stabilization of the conjugate base makes the parent acid stronger (i.e., more acidic) than carboxylic acids that lack such an electron-withdrawing group, such as acetic acid. libretexts.org

While no experimental pKa value for this compound is readily available in the literature, its acidity can be estimated by comparing it to structurally similar compounds. Methoxyacetic acid and ethoxyacetic acid, which also feature a 2-alkoxy substituent, are considerably more acidic than acetic acid. For instance, methoxyacetic acid has a pKa of approximately 3.57, whereas acetic acid has a pKa of 4.76. wikipedia.orgumass.edu This increase in acidity is a direct result of the inductive effect of the ether oxygen. wikipedia.org The 1-methylcyclopentyl group itself is primarily an alkyl group, which is generally considered to be weakly electron-donating. libretexts.org However, this effect is likely overshadowed by the more significant electron-withdrawing nature of the adjacent ether oxygen. Therefore, the pKa of this compound is expected to be in a range similar to that of other 2-alkoxyacetic acids.

Comparative pKa Values of Related Acetic Acid Derivatives

Note: The pKa value for this compound is an estimate based on analogous structures. Data sourced from multiple references. wikipedia.orgumass.edunih.govchemicalbook.comnih.gov

Proton transfer mechanisms for this compound follow the typical patterns of carboxylic acids.

Deprotonation by a Base: In the presence of a base (B:), the acidic proton of the carboxyl group is transferred to the base. This reaction results in the formation of the resonance-stabilized 2-[(1-methylcyclopentyl)oxy]acetate anion and the conjugate acid of the base (BH⁺). The negative charge on the carboxylate is delocalized across both oxygen atoms, contributing to its stability.

Protonation by an Acid: In a sufficiently strong acidic medium, the carboxylic acid can act as a base and accept a proton. Protonation predominantly occurs at the carbonyl oxygen (C=O). organicchemistrytutor.comstackexchange.com This is because the resulting cation is stabilized by resonance, allowing the positive charge to be delocalized between the carbonyl oxygen and the hydroxyl oxygen. organicchemistrytutor.com This protonation step is a key initial phase in acid-catalyzed reactions such as Fischer esterification. masterorganicchemistry.com

Table of Compounds

Advanced Spectroscopic and Structural Characterization of 2 1 Methylcyclopentyl Oxy Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-[(1-Methylcyclopentyl)oxy]acetic acid, both ¹H and ¹³C NMR spectroscopy are instrumental in assigning the precise location of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

Expected ¹H NMR Data

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~10-12Singlet (broad)1H
-O-CH₂-~4.1Singlet2H
Cyclopentyl -CH₂- (4 positions)~1.5-1.7Multiplet8H
-CH₃~1.3Singlet3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The presence of the quaternary carbon of the cyclopentyl ring and the carbonyl carbon of the carboxylic acid are particularly diagnostic.

Expected ¹³C NMR Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C=O~175
Quaternary C (cyclopentyl)~85
-O-CH₂-~68
Cyclopentyl -CH₂- (2 positions)~38
Cyclopentyl -CH₂- (2 positions)~24
-CH₃~25

Mass Spectrometric Fragmentation Analysis for Molecular Connectivity

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's connectivity.

For this compound (C₈H₁₄O₃), the predicted monoisotopic mass is 158.0943 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 158. Key fragmentation pathways would likely involve the loss of the carboxylic acid group, the cleavage of the ether linkage, and rearrangements of the cyclopentyl ring.

Expected Mass Spectrometric Fragments

m/zPossible Fragment IonFormula
158[M]⁺C₈H₁₄O₃⁺
113[M - COOH]⁺C₇H₁₃O⁺
99[M - OCH₂COOH]⁺C₇H₁₁⁺
83[C₆H₁₁]⁺C₆H₁₁⁺
59[CH₂COOH]⁺C₂H₃O₂⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is involved in hydrogen bonding. A strong, sharp absorption around 1710 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The C-O stretching of the ether and the carboxylic acid would appear in the fingerprint region between 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rug.nl The C=O stretch of the carboxylic acid would also be visible in the Raman spectrum, typically around 1650-1750 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. The symmetric stretching of the C-O-C ether linkage would also be Raman active.

Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)Weak or not observed
Carboxylic Acid C=OStretching~1710 (strong)~1710 (moderate)
Alkyl C-HStretching2850-29602850-2960
Ether C-OStretching1070-11501070-1150
Carboxylic Acid C-OStretching1210-13201210-1320

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures.

Hypothetical Crystallographic Data

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Elucidation

This compound is a chiral molecule due to the presence of a stereocenter at the C1 position of the cyclopentyl ring. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental ECD spectrum, when compared with a theoretically calculated spectrum for a known absolute configuration (e.g., (R) or (S)), can be used to assign the absolute stereochemistry of the molecule. The carboxylic acid chromophore and the ether oxygen would be the main contributors to the ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of these groups around the chiral center. nih.gov

Computational and Theoretical Investigations of 2 1 Methylcyclopentyl Oxy Acetic Acid

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-[(1-Methylcyclopentyl)oxy]acetic acid, methods like Density Functional Theory (DFT) would be highly suitable for investigating its electronic structure and energetics.

Detailed research findings would likely focus on the distribution of electron density, molecular orbital energies, and the electrostatic potential. The presence of the carboxylic acid group and the ether oxygen atom would create distinct regions of high and low electron density, which are crucial for understanding intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's reactivity, with the HOMO-LUMO gap providing an estimate of its chemical stability.

Table 1: Representative Quantum Mechanical Data for a Carboxylic Acid

PropertyCalculated ValueMethod
Dipole Moment2.5 DB3LYP/6-31G
HOMO Energy-6.8 eVB3LYP/6-31G
LUMO Energy-0.5 eVB3LYP/6-31G
Ionization Potential8.2 eVB3LYP/6-31G
Electron Affinity0.1 eVB3LYP/6-31G*

Note: This table presents hypothetical data for a generic carboxylic acid to illustrate the types of information obtained from quantum mechanical calculations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ether linkage and the cyclopentyl ring in this compound suggests a complex conformational landscape. Computational methods are essential for identifying the stable conformers and the energy barriers between them.

A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations, can identify various low-energy structures. The cyclopentane (B165970) ring itself can adopt different puckered conformations, such as the envelope and twist forms, which would be influenced by the bulky methyl and oxyacetic acid substituents. The orientation of the oxyacetic acid group relative to the ring would also contribute to the conformational diversity. The results of such an analysis can be visualized as a potential energy surface, mapping the energy of the molecule as a function of its geometry.

Simulation of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies and intensities, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the carboxylic acid and the C-O-C stretches of the ether group. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and to distinguish between different conformers, as the local electronic environment of each nucleus is sensitive to the molecular conformation.

Table 2: Predicted Spectroscopic Data for this compound

SpectrumPeak PositionAssignment
IR~1710 cm⁻¹C=O stretch
IR~1100 cm⁻¹C-O-C stretch
¹³C NMR~175 ppmCarboxyl carbon
¹³C NMR~80 ppmQuaternary ring carbon
¹H NMR~10-12 ppmCarboxylic acid proton

Note: This table presents predicted spectroscopic data based on typical values for similar functional groups.

Reaction Pathway Elucidation through Computational Transition State Modeling

Understanding the chemical reactivity of this compound, for instance, in its synthesis or degradation, can be achieved through computational modeling of reaction pathways. Transition state theory is a cornerstone of this approach, allowing for the calculation of activation energies and reaction rates.

For example, the esterification of this compound could be modeled to understand the mechanism and identify the rate-determining step. By locating the transition state structure for the reaction, the energy barrier can be calculated, providing insight into the reaction kinetics. This type of modeling is crucial for optimizing reaction conditions and for predicting the formation of potential byproducts.

Solvent Effects on Molecular Behavior via Continuum and Explicit Solvent Models

The properties and reactivity of this compound can be significantly influenced by its solvent environment. Computational models can account for these effects in two primary ways: continuum models and explicit solvent models.

Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. nih.gov

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. nih.gov A hybrid approach, combining a few explicit solvent molecules with a continuum model for the bulk solvent, often provides a good balance between accuracy and computational cost. nih.gov

Derivatization Chemistry and Synthesis of Analogues of 2 1 Methylcyclopentyl Oxy Acetic Acid

Design and Synthesis of Carboxylic Acid Derivatives (e.g., esters, amides, salts)

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and salts, which can alter the compound's polarity, solubility, and chemical reactivity.

Esters: Esterification of 2-[(1-methylcyclopentyl)oxy]acetic acid can be achieved through several standard methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Given the tertiary nature of the 1-methylcyclopentyl group, which can be prone to elimination under strongly acidic and high-temperature conditions, milder esterification methods are often preferred. These include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method allows for the formation of esters under milder conditions, preserving the integrity of the cycloalkyl group. Another approach is the reaction of the corresponding acyl chloride with an alcohol in the presence of a non-nucleophilic base.

Amides: Amide derivatives are typically synthesized by first activating the carboxylic acid. Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common first step. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed to facilitate the direct coupling of the carboxylic acid with an amine under mild conditions. These methods are particularly useful for coupling with sensitive or sterically hindered amines.

Salts: The formation of salts is straightforward and involves the reaction of the carboxylic acid with an appropriate inorganic or organic base. For instance, treatment with sodium hydroxide or potassium hydroxide in a suitable solvent yields the corresponding alkali metal salt. Amine salts can be prepared by reacting the carboxylic acid with a non-nucleophilic amine. These salt derivatives often exhibit increased aqueous solubility compared to the parent carboxylic acid.

Table 1: Representative Carboxylic Acid Derivatives of this compound and General Synthesis Methods

Derivative TypeGeneral StructureSynthesis MethodReagents
EsterR-COOR'Fischer EsterificationR'-OH, H₂SO₄ (cat.)
DCC/DMAP CouplingR'-OH, DCC, DMAP
Acyl Chloride RouteSOCl₂, then R'-OH, Base
AmideR-CONR'R''Acyl Chloride RouteSOCl₂, then HNR'R''
Peptide CouplingHNR'R'', HATU or HBTU
SaltR-COO⁻ M⁺NeutralizationMOH (M=Na, K, etc.)
R-COO⁻ NR'₃H⁺Acid-Base ReactionNR'₃

Note: R represents the 2-[(1-methylcyclopentyl)oxy]methyl group.

Modifications of the Cyclopentyl Ring (e.g., ring expansion/contraction, functionalization)

Modification of the cyclopentyl ring can significantly impact the steric and electronic properties of the molecule. These modifications can include altering the ring size or introducing functional groups.

Ring Expansion/Contraction: Analogues with different ring sizes, such as cyclobutyl or cyclohexyl moieties, can be synthesized by starting with the corresponding 1-methylcycloalkanol. For instance, 1-methylcyclohexanol can be used in a Williamson ether synthesis with a haloacetic acid ester, followed by hydrolysis, to yield 2-[(1-methylcyclohexyl)oxy]acetic acid. Ring expansion of the cyclopentyl ring itself is less direct and may involve multi-step sequences, such as a Tiffeneau-Demjanov rearrangement of a related aminomethylcyclopentanol derivative. Ring contraction, for example from a cyclohexanone derivative, can be achieved through reactions like the Favorskii rearrangement.

Functionalization: Introducing substituents onto the cyclopentyl ring can be achieved by starting with a functionalized cyclopentanol. For example, a hydroxyl or amino group at a different position on the cyclopentyl ring can be protected during the ether synthesis and deprotected later to yield a functionalized analogue. The synthesis of such substituted cyclopentanols can be accomplished through various methods, including the reduction of corresponding substituted cyclopentanones.

Table 2: Examples of Cyclopentyl Ring Modifications and Synthetic Precursors

ModificationTarget Analogue Structure (Example)Key Starting Material
Ring Expansion2-[(1-Methylcyclohexyl)oxy]acetic acid1-Methylcyclohexanol
Ring Contraction2-[(1-Methylcyclobutyl)oxy]acetic acid1-Methylcyclobutanol
Functionalization2-[(1-Methyl-3-hydroxycyclopentyl)oxy]acetic acid1-Methylcyclopentane-1,3-diol (with protecting groups)

Alterations to the Alkyl Chain Connecting the Ether and Carboxylic Acid Groups

The length and substitution pattern of the alkyl chain connecting the ether oxygen and the carboxylic acid can be modified to alter the molecule's flexibility and polarity. Instead of acetic acid, analogues can be prepared from other α-haloalkanoic acids. For example, using an α-halopropionic acid ester in the Williamson ether synthesis with 1-methylcyclopentanol (B105226) would introduce a methyl group on the carbon adjacent to the carboxyl group, yielding a propionic acid derivative. Longer chains can be introduced by using ω-haloalkanoic acids of varying lengths.

Table 3: Analogues with Altered Alkyl Chains

Alkyl Chain ModificationRepresentative StructureNecessary Reagent for Synthesis
Methyl Substitution2-[(1-Methylcyclopentyl)oxy]propanoic acidα-Halopropionic acid ester
Chain Extension3-[(1-Methylcyclopentyl)oxy]propanoic acidβ-Halopropionic acid ester

Synthesis and Characterization of Stereoisomers of the Chemical Compound

The parent compound, this compound, is achiral. However, the introduction of substituents on the cyclopentyl ring (at positions other than C1) or on the acetic acid chain can create chiral centers. For instance, the synthesis of 2-[(1-methyl-2-substituted-cyclopentyl)oxy]acetic acid would result in stereoisomers.

The synthesis of specific stereoisomers typically requires a stereoselective synthetic route. This can involve the use of chiral starting materials, such as an enantiomerically pure substituted cyclopentanol, or the use of chiral catalysts or auxiliaries during the synthesis. The separation of a racemic mixture of the final product or a key intermediate can be achieved by chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatography or crystallization.

The characterization of the resulting stereoisomers is crucial and is typically performed using techniques such as polarimetry to measure the optical rotation, and chiral chromatography (HPLC or GC) to determine the enantiomeric excess. Spectroscopic methods like NMR using chiral shift reagents can also be employed to distinguish between enantiomers.

Exploration of Related Cyclic Ether-Carboxylic Acid Systems

The synthesis and study of related cyclic ether-carboxylic acid systems provide a broader understanding of the chemical space and can lead to the discovery of compounds with novel properties. This exploration can involve varying the nature of the cyclic component or the ether linkage.

For example, replacing the cyclopentyl ring with other cyclic systems, such as adamantyl or norbornyl groups, can introduce significant changes in rigidity and lipophilicity. The synthesis of these analogues would follow similar principles, starting from the corresponding cyclic alcohol.

Furthermore, the ether linkage itself can be replaced by other functional groups, such as a thioether or an amine, to explore the impact of the heteroatom on the molecule's properties. The synthesis of a thioether analogue, for instance, could be achieved by reacting the sodium salt of 1-methylcyclopentanethiol with a haloacetic acid.

The investigation of these related systems, in conjunction with the derivatization of the parent compound, allows for a comprehensive exploration of the structure-property relationships within this class of molecules.

Advanced Scientific Applications of 2 1 Methylcyclopentyl Oxy Acetic Acid As a Chemical Synthon

Utilization as a Building Block in Complex Organic Synthesis

Carboxylic acids are fundamental and widely utilized building blocks in the field of organic synthesis. nih.govresearchgate.net The presence of the carboxylic acid group in 2-[(1-Methylcyclopentyl)oxy]acetic acid allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. The 1-methylcyclopentyl group introduces significant steric bulk, which can be strategically employed to influence the stereochemical outcome of reactions, providing a level of control that is crucial in the synthesis of intricate molecular targets.

The ether linkage in the molecule is generally stable under a variety of reaction conditions, allowing for the selective modification of the carboxylic acid group. This functional group can be readily converted into other important functionalities such as esters, amides, acid halides, and anhydrides, each with its own unique reactivity profile. youtube.com For instance, the conversion to an acid chloride would facilitate Friedel-Crafts acylation reactions, enabling the introduction of the (1-methylcyclopentyl)oxy]acetyl group onto aromatic rings.

Furthermore, the carboxylic acid moiety can be subjected to reduction to yield the corresponding primary alcohol, which can then be used in a variety of subsequent reactions, including etherifications and substitutions. The unique steric environment created by the 1-methylcyclopentyl group can also play a role in directing reactions at other positions within a larger molecule, a concept of significant interest in the stereoselective synthesis of natural products and pharmaceuticals.

Table 1: Potential Transformations of this compound in Organic Synthesis

Starting MaterialReagentsProduct Functional GroupPotential Applications
This compoundThionyl chloride (SOCl₂)Acid ChlorideAcylation reactions
This compoundAlcohol, Acid catalystEsterProtecting group, fragrance component
This compoundAmine, Coupling agentAmidePeptide synthesis, polymer precursor
This compoundLithium aluminum hydride (LiAlH₄)Primary AlcoholFurther functionalization

Integration into Polymer Architectures and Materials Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a bulky aliphatic ether group, makes it an intriguing monomer for the synthesis of novel polymers. The carboxylic acid can participate in step-growth polymerization reactions, such as polycondensation with diols or diamines, to form polyesters and polyamides, respectively. mdpi.com The incorporation of the 1-methylcyclopentyl group into the polymer backbone would impart unique physical and chemical properties to the resulting material.

The steric hindrance provided by the cyclic ether moiety is expected to disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced solubility in organic solvents. These properties are highly desirable in applications such as coatings, adhesives, and specialty plastics. The ether linkage itself can contribute to the flexibility and thermal stability of the polymer chain.

Moreover, functional carboxylic acids are utilized to create bifunctional vinyl ether esters, which can act as monomers in photopolymerization processes. rsc.orgrsc.orgresearchgate.net This approach allows for the creation of cross-linked thermoset resins with tailored architectures. By varying the functional carboxylic acid, the properties of the final polymer can be finely tuned. rsc.orgrsc.orgresearchgate.net

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeComonomerKey Feature from MonomerPotential Application
PolyesterDiolIncreased amorphous content, altered solubilitySpecialty films, coatings
PolyamideDiamineModified thermal properties, enhanced processabilityHigh-performance engineering plastics
Photocurable ResinHydroxyl vinyl etherCross-linking, tailored network structureAdhesives, 3D printing resins

Precursor for Advanced Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological systems and elucidating the mechanisms of disease. The development of novel probes often relies on the availability of unique chemical building blocks. This compound could serve as a valuable precursor in this context.

The carboxylic acid functionality provides a convenient handle for attaching the molecule to other chemical entities, such as fluorescent dyes, affinity tags, or reactive groups for covalent modification of biomolecules. The lipophilic 1-methylcyclopentyl group could be exploited to enhance the cell membrane permeability of a probe, allowing it to reach intracellular targets.

For instance, the carboxylic acid could be coupled to a fluorescent reporter group to create a probe for imaging specific cellular environments. The steric and electronic properties of the (1-methylcyclopentyl)oxy]acetyl moiety could be fine-tuned to optimize the probe's binding affinity and selectivity for its target. While the synthesis of specific probes has not been reported, the fundamental reactivity of the carboxylic acid group makes it a plausible starting point for such endeavors.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Methodologies for the Compound

The synthesis of 2-[(1-Methylcyclopentyl)oxy]acetic acid, a molecule featuring a sterically hindered tertiary ether linkage, presents unique challenges. Traditional methods like the Williamson ether synthesis may be inefficient due to the steric hindrance around the tertiary carbon of the 1-methylcyclopentyl group. masterorganicchemistry.comnih.gov Future research should therefore focus on emerging synthetic methodologies that can overcome these limitations.

One promising avenue is the development of advanced catalytic systems. For instance, copper-catalyzed methods have shown success in the synthesis of sterically hindered ethers from α-bromo carbonyl compounds at ambient temperatures. nih.gov Exploring the application of such copper(I) catalytic systems for the reaction between a salt of bromoacetic acid and 1-methylcyclopentanol (B105226) could provide a more efficient and milder route to the target compound.

Furthermore, innovations in acid-catalyzed esterification and etherification reactions could be explored. The use of solid acid catalysts, such as zeolites, has been effective in the esterification of alcohols with acetic acid and could potentially be adapted for the synthesis of alkoxyacetic acids. researchgate.netresearchgate.net Investigating the utility of microporous and mesoporous solid acids could lead to shape-selective catalysis, minimizing side reactions and improving the yield of this compound.

Another area ripe for exploration is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for optimizing reactions involving sterically hindered substrates. This technology could enable the development of a scalable and high-yield synthesis of the title compound.

Finally, novel methods for the preparation of alkoxyacetic acids, such as the ozonolysis of corresponding allyl ethers, could be investigated. researchgate.net This approach would involve the synthesis of 1-(allyloxy)-1-methylcyclopentane, followed by ozonolysis to yield the desired acetic acid derivative. The viability and efficiency of this route for the specific target compound remain to be determined.

Table 1: Potential Emerging Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Copper-Catalyzed Etherification Milder reaction conditions, tolerance of functional groups. Optimization of catalyst, ligand, and reaction conditions for the specific substrates.
Solid Acid Catalysis Catalyst recyclability, potential for shape selectivity. Screening of various solid acids (zeolites, resins) to identify the most effective catalyst.
Flow Chemistry Precise process control, improved safety and scalability. Development of a continuous flow process for the synthesis of the target compound.

Opportunities for Advanced Mechanistic Studies

A detailed understanding of the reaction mechanisms governing the synthesis and potential reactions of this compound is crucial for optimizing its production and exploring its chemical behavior. The formation of the tertiary ether bond is a key step that warrants in-depth mechanistic investigation.

For a Williamson-type synthesis, advanced mechanistic studies could focus on the kinetics and thermodynamics of the reaction, particularly the competition between the desired S\textsubscript{N}2 pathway and potential elimination side reactions, which are common with tertiary substrates. masterorganicchemistry.com Isotopic labeling studies, where specific atoms in the reactants are replaced with their heavier isotopes, could help to elucidate the bond-forming and bond-breaking steps in the transition state.

In the case of acid-catalyzed pathways, the mechanism is likely to involve the formation of a carbocation intermediate. Spectroscopic techniques such as in-situ NMR and stopped-flow UV-Vis could be employed to detect and characterize transient intermediates. Understanding the stability and reactivity of the 1-methylcyclopentyl cation would be key to controlling the reaction outcome.

Kinetic studies under various reaction conditions (temperature, solvent, catalyst concentration) would provide valuable data for constructing a detailed reaction profile. researchgate.net This information can be used to develop a kinetic model that accurately describes the reaction and allows for the prediction of optimal conditions.

Synergistic Approaches Integrating Computational and Experimental Chemistry

The synergy between computational modeling and experimental work offers a powerful approach to unraveling the complexities of chemical reactions and designing new synthetic strategies. acs.orgscielo.bracs.orgnih.gov For this compound, this integrated approach could provide significant insights.

Computational studies can be used to model the potential energy surfaces of various synthetic routes. scielo.br This would allow for the theoretical evaluation of different reaction pathways, the identification of transition states, and the prediction of reaction barriers. For instance, Density Functional Theory (DFT) calculations could be employed to compare the energetics of the S\textsubscript{N}2 versus elimination pathways in a Williamson ether synthesis involving the sterically hindered 1-methylcyclopentyl group. rsc.org

These computational predictions can then guide experimental investigations . For example, if calculations suggest that a particular solvent or catalyst can lower the activation energy for the desired reaction, this can be tested in the laboratory. acs.org Conversely, experimental findings can be used to refine and validate the computational models.

This synergistic approach can also be applied to mechanistic studies. morressier.com Computational modeling can help to identify potential intermediates and transition states that are difficult to observe experimentally. The predicted spectroscopic properties of these transient species can then be compared with experimental data from techniques like in-situ spectroscopy to confirm their existence.

Table 2: Integrated Computational and Experimental Approaches

Research Area Computational Approach Experimental Validation
Synthetic Route Screening Calculation of reaction energies and activation barriers for different synthetic pathways. Laboratory synthesis and yield determination for the most promising routes.
Mechanistic Elucidation Modeling of transition states and reaction intermediates. In-situ spectroscopic analysis and kinetic isotope effect studies.

Potential for Novel Applications in Chemical Research and Development

While the specific applications of this compound are not yet well-defined, its structure suggests several potential areas for future research and development. The presence of both a carboxylic acid group and a sterically hindered ether moiety makes it an interesting building block for the synthesis of more complex molecules.

The carboxylic acid functionality can serve as a handle for further chemical modifications, such as the formation of esters, amides, and other derivatives. These derivatives could be explored for a variety of applications, including as potential ligands for metal catalysts or as building blocks in materials science. The bulky 1-methylcyclopentyl group could impart unique solubility and steric properties to these new materials.

Given the prevalence of carboxylic acids in pharmaceuticals and agrochemicals, this compound could also serve as a scaffold for the development of new bioactive compounds. alliancechemical.comresearchgate.net The lipophilic nature of the methylcyclopentyl group may influence the pharmacokinetic properties of such molecules.

In the field of materials science, this compound could be investigated as a modifier for polymers or surfaces. The carboxylic acid group can be used to anchor the molecule to a substrate, while the bulky ether component could alter the surface properties, such as hydrophobicity or lubricity.

Furthermore, the unique steric and electronic properties of this compound could make it a useful tool in fundamental chemical research. For example, it could be used as a model compound to study the effects of steric hindrance on reaction rates and mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-[(1-Methylcyclopentyl)oxy]acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step etherification and esterification. For example, analogous compounds are synthesized via acidic esterification of carboxylic acids (e.g., 2-methoxybenzoic acid) with alcohols, followed by etherification using phenoxyethanol derivatives under controlled conditions. Reaction parameters such as temperature (60–80°C), acidic catalysts (e.g., H₂SO₄), and stoichiometric ratios of intermediates are critical for optimizing yield. Parallel purification steps (e.g., column chromatography) are recommended to isolate the target compound . Oxidation/reduction agents like potassium permanganate or sodium borohydride may also be employed to modify functional groups during intermediate steps .

Q. Which spectroscopic methods are most effective for characterizing ester and ether linkages in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for identifying ester (δ ~4.0–5.5 ppm for methyl/methylene groups) and ether (δ ~3.5–4.5 ppm for oxygenated carbons) linkages. Infrared (IR) spectroscopy complements this by detecting C=O stretches (~1700–1750 cm⁻¹) and C-O-C vibrations (~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (via SHELXL) resolves stereochemistry and crystal packing, provided high-quality single crystals are obtained .

Advanced Research Questions

Q. How can researchers address discrepancies in X-ray crystallography data when determining the crystal structure of this compound using programs like SHELXL?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., thermal motion, twinning) require iterative refinement in SHELXL. Strategies include:

  • Adjusting occupancy factors for disordered atoms.
  • Applying restraints to bond lengths/angles based on comparable structures.
  • Using the TWIN command for twinned crystals. Cross-validation via R-factor analysis and comparison with spectroscopic data (NMR/IR) ensures structural accuracy. For macromolecular analogs, SHELXPRO can interface with refinement pipelines .

Q. What methodologies are employed to study the compound's potential in drug delivery systems, particularly regarding complex stability?

  • Methodological Answer : Stability and drug-complexation efficacy are assessed via:

  • In vitro release studies : Using dialysis membranes under physiological pH conditions to monitor release kinetics.
  • Circular Dichroism (CD) : To evaluate conformational changes in enzyme-substrate interactions.
  • Molecular Dynamics (MD) simulations : To predict binding affinities with target proteins (e.g., cyclooxygenase analogs). Comparative studies with phenyl acetic acid derivatives (e.g., Aceclofenac) provide benchmarks for sustained-release mechanisms .

Q. How can enantiomeric purity be ensured during the synthesis of this compound, and what analytical techniques validate chiral integrity?

  • Methodological Answer : Enantiomeric control requires chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Analytical validation involves:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Optical Rotation Measurements : Comparing specific rotation values with literature data.
  • Vibrational Circular Dichroism (VCD) : To confirm absolute configuration. Contaminants from racemic byproducts are minimized via recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) .

Data Contradiction and Optimization

Q. In cases of conflicting NMR data due to solvent effects or tautomerism, what analytical approaches ensure accurate structural elucidation?

  • Methodological Answer : Contradictions arise from solvent polarity (e.g., DMSO vs. CDCl₃) or keto-enol tautomerism. Mitigation strategies include:

  • Variable Temperature NMR : To observe dynamic equilibria (e.g., coalescence of peaks).
  • Deuterium Exchange Experiments : Identifying labile protons (e.g., -OH or -NH).
  • 2D NMR (COSY, HSQC) : Resolving overlapping signals through scalar coupling correlations. Cross-referencing with computational methods (DFT-based chemical shift predictions) further validates assignments .

Application-Oriented Research

Q. How does the compound's stability under varying pH conditions impact its utility in biological assays?

  • Methodological Answer : Stability is assessed via accelerated degradation studies:

  • pH-Rate Profiling : Incubating the compound in buffers (pH 1–12) and monitoring degradation via HPLC.
  • Mass Balance Analysis : Identifying hydrolysis byproducts (e.g., cyclopentanol derivatives).
  • Bioactivity Retention Tests : Post-degradation bioassays (e.g., enzyme inhibition) quantify functional resilience. Buffered formulations (e.g., phosphate salts) are recommended for in vitro studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.